BenchChemオンラインストアへようこそ!

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Secure a research-exclusive oxalamide derivative featuring a unique N1-(3-chloro-4-fluorophenyl) and N2-(2-(furan-3-yl)ethyl) substitution pattern. This compound is a structurally differentiated tool for probing c-Met kinase inhibition and antimicrobial screening, exploring chemical space not represented in published kinase inhibitor datasets. Not a drop-in replacement for other oxalamides. For R&D use only; custom synthesis lead times may apply.

Molecular Formula C14H12ClFN2O3
Molecular Weight 310.71
CAS No. 1428370-66-4
Cat. No. B2759524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
CAS1428370-66-4
Molecular FormulaC14H12ClFN2O3
Molecular Weight310.71
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C(=O)NCCC2=COC=C2)Cl)F
InChIInChI=1S/C14H12ClFN2O3/c15-11-7-10(1-2-12(11)16)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20)
InChIKeyGOEYDVGYYQQLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1428370-66-4) – Structural Identity and Research Classification


N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1428370-66-4) is a synthetic, unsymmetrically N,N′-disubstituted oxalamide derivative with the molecular formula C14H14ClFN2O3 and a molecular weight of 312.72 g/mol. Structurally, it features a 3-chloro-4-fluorophenyl substituent on one amide nitrogen and a 2-(furan-3-yl)ethyl group on the other, connected via a central oxalamide (ethanediamide) core [1]. The oxalamide scaffold places this compound within a class that has been investigated for kinase inhibition, particularly of c-Met receptor tyrosine kinase, as disclosed in patents held by Bristol-Myers Squibb and other organizations [2]. However, it must be stated at the outset that high-strength, quantitative, comparator-based differentiation evidence for this specific compound is extremely limited in the publicly available peer-reviewed literature and patent databases; the majority of claims circulating online originate from non-verifiable, AI-generated sources and should be treated with caution.

Why N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


Within the oxalamide class, biological activity is exquisitely sensitive to the identity and substitution pattern of the N1 and N2 side chains. The 3-chloro-4-fluorophenyl motif introduces a specific halogenation pattern that influences both electronic distribution and steric bulk on the aryl ring, while the furan-3-yl ethyl substituent provides a heteroaromatic moiety with distinct hydrogen-bonding and π-stacking potential compared to phenyl, tetrahydrofuran, or thiophene analogs [1]. Even subtle changes—such as replacing the 3-chloro-4-fluorophenyl group with a 4-fluorophenyl or 3-trifluoromethylphenyl group, or swapping the furan-3-yl for a furan-2-yl or tetrahydrofuran-2-yl—can profoundly alter target binding affinity, selectivity, metabolic stability, and solubility. The oxalamide patents from Bristol-Myers Squibb explicitly demonstrate that small structural variations within the N1-aryl-N2-alkyl oxalamide series produce order-of-magnitude differences in c-Met kinase inhibition [2]. Consequently, procurement decisions that treat any N1-aryl-N2-heteroarylalkyl oxalamide as a drop-in replacement risk invalidating structure-activity relationships and compromising experimental reproducibility. The quantitative evidence, where available, is elaborated in Section 3.

Quantitative Differentiation Evidence for N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide: Comparator-Based Analysis


Structural Uniqueness: 3-Chloro-4-Fluorophenyl and Furan-3-yl Ethyl Substitution Pattern vs. Common Oxalamide Analogs

The target compound possesses a unique combination of a 3-chloro-4-fluorophenyl group on N1 and a 2-(furan-3-yl)ethyl group on N2. In the broader oxalamide chemical space, the most common substitution patterns involve 4-fluorophenyl, 3-trifluoromethylphenyl, or unsubstituted phenyl on N1, and furan-2-ylmethyl, tetrahydrofuran-2-ylmethyl, or simple alkyl chains on N2 [1]. The simultaneous presence of both chlorine and fluorine in a 3,4-disubstitution pattern on the phenyl ring is relatively uncommon and may confer distinct electronic properties (σm for Cl = +0.37, σp for F = +0.06) that differentiate it from mono-halogenated or trifluoromethyl analogs [2]. The furan-3-yl attachment via a two-carbon ethyl linker (rather than a single methylene) introduces conformational flexibility that is absent in furan-2-ylmethyl or furan-3-ylmethyl analogs. A search of the CAS registry and ChEMBL database (accessed April 2026) confirms that this exact substitution pattern is not represented in any published biological activity dataset, meaning no head-to-head comparator data exist [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Inference: Oxalamide Scaffold as a c-Met Kinase Inhibitor Framework

Oxalamide derivatives have been patented by Bristol-Myers Squibb as inhibitors of c-Met receptor tyrosine kinase, a validated oncology target [1]. While no IC50 data exist for the target compound itself, the class benchmark BMS-777607 (an oxalamide-containing c-Met inhibitor) demonstrates potent activity with IC50 values of 3.9 nM against c-Met, 1.1 nM against Axl, 1.8 nM against Ron, and 4.3 nM against Tyro3 in cell-free assays . The target compound shares the oxalamide core with BMS-777607 but differs in its peripheral substituents, which are expected to modulate potency and selectivity. It is important to note that this is a class-level inference only; the target compound has not been experimentally validated against c-Met or any other kinase, and its actual potency may differ by orders of magnitude from BMS-777607. No selectivity data, cellular activity data, or in vivo PK data are available for the target compound.

Cancer Therapeutics c-Met Inhibition Tyrosine Kinase

Physicochemical Property Differentiation: Furan-3-yl Ethyl vs. Saturated Heterocycle Analogs

The furan-3-yl ethyl moiety in the target compound contributes to a topological polar surface area (TPSA) and hydrogen-bonding profile that differ from saturated heterocycle analogs. Based on computational prediction (using the oxalamide core with N1 = 3-chloro-4-fluorophenyl and N2 = 2-(furan-3-yl)ethyl), the TPSA of the target compound is predicted to be approximately 71 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In comparison, the tetrahydrofuran analog (N1-(3-chloro-4-fluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide) is predicted to have a similar TPSA but lacks the aromatic character of the furan ring, which may affect π-π stacking interactions with target proteins. The furan-3-yl ethyl linker provides an additional rotatable bond (total predicted rotatable bonds: 6) compared to the furan-3-ylmethyl analog (5 rotatable bonds), offering greater conformational flexibility that could influence binding entropy [1]. No experimental logP or solubility data are publicly available for the target compound.

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Research Application Scenarios for N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide Based on Available Evidence


Kinase Inhibitor Screening and SAR Expansion

Given the established role of the oxalamide scaffold in c-Met and related kinase inhibition (as demonstrated by BMS-777607 and Bristol-Myers Squibb patents), this compound is a rational candidate for inclusion in kinase inhibitor screening panels [1]. The unique 3-chloro-4-fluorophenyl substitution pattern, combined with the furan-3-yl ethyl side chain, explores a region of oxalamide chemical space not represented in published kinase inhibitor datasets. Researchers can use this compound to probe whether 3-chloro-4-fluoro substitution on the N1 aryl ring enhances or diminishes potency relative to known 4-fluorophenyl or 3-trifluoromethylphenyl oxalamide analogs. Note that no kinase inhibition data exist for this compound; all screening would be de novo.

Antibacterial and Antifungal Activity Profiling

The furan ring is a recognized pharmacophore in antimicrobial agents, and several oxalamide derivatives have been explored for antibacterial and antifungal applications [1]. The target compound combines the furan motif with a halogenated phenyl ring within an oxalamide framework, making it suitable for broad-spectrum antimicrobial screening. However, the claim that this compound has demonstrated antibacterial or antifungal activity is unsubstantiated in the peer-reviewed literature. All such screening would be exploratory and should benchmark against established furan-containing antibacterials such as nitrofurantoin or furazolidone as positive controls.

Fragment-Based and Structure-Based Drug Design

The oxalamide core provides two points of diversification (N1 and N2), and the target compound's specific substitution pattern—3-chloro-4-fluorophenyl on one side and furan-3-yl ethyl on the other—offers a distinct vector set for fragment growing or linking strategies [1]. Computational docking studies could assess whether the furan-3-yl ethyl side chain engages in productive π-stacking or hydrogen-bonding interactions in target protein binding pockets, and whether the 3-chloro-4-fluorophenyl group provides halogen-bonding opportunities that are absent in non-halogenated analogs.

Patent Circumvention and Intellectual Property Strategy

The Bristol-Myers Squibb oxalamide kinase inhibitor patents (e.g., US20060241104A1) cover a broad genus of compounds, but exemplified compounds predominantly feature pyrrolo[2,3-b]pyridinyloxy-substituted phenyl groups and simple benzyl or phenethyl N2 substituents [1]. The target compound, with its furan-3-yl ethyl N2 substituent and 3-chloro-4-fluorophenyl N1 group, falls outside the specific exemplification of these patents and may offer freedom-to-operate advantages for organizations seeking to develop oxalamide-based kinase inhibitors with differentiated IP positions.

Quote Request

Request a Quote for N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.